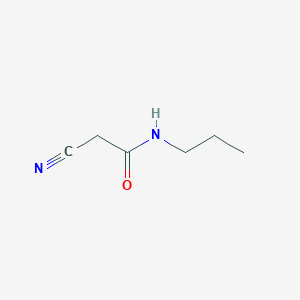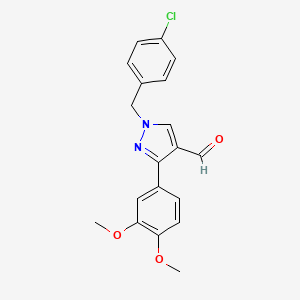
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde
Descripción general
Descripción
“5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde” is a chemical compound with the molecular formula C15H13NO5 . It is also known as “4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde” and can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular structure of “5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde” is represented by the linear formula C15H13NO5 . The molecular weight of the compound is 287.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde” include a density of 1.3±0.1 g/cm3, boiling point of 488.0±45.0 °C at 760 mmHg, and a flash point of 218.9±30.7 °C . The compound has 6 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .
Aplicaciones Científicas De Investigación
Molecularly Imprinted Polymers
This compound has been used in the creation of molecularly imprinted polymers (MIPs). MIPs are designed to have selective recognition sites for specific target molecules, similar to the way enzymes exhibit substrate specificity. The use of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde in MIPs can enhance the selectivity for pyrimidine nucleoside recognition, which is valuable in biochemical assays and sensors .
Neuropharmacology
In neuropharmacological research, this chemical serves as a tool for studying nicotinic receptors in neuroendocrine cells. It can help in understanding the binding characteristics and functionality of these receptors, which are crucial for neurotransmission and can be targets for treating neurological disorders .
Computational Life Sciences
The compound’s structural features make it suitable for computational studies, particularly in the modeling of molecular interactions. For example, it can be used to simulate the binding of analogs to biological targets like anthrax toxin receptor 1, aiding in the development of therapeutic agents .
Oxidative Stress Biomarkers
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde: can be part of studies to measure oxidatively damaged guanosine in biological samples. This is important for assessing the impact of environmental factors, such as exposure to welding fumes, on oxidative stress and related health risks .
Metabolomics
In metabolomics research, this compound can be involved in the study of metabolic networks associated with neurotransmitter deficiencies. It can help in elucidating the complex biochemical pathways and their alterations in conditions like serotonin deficiency .
Neuroendocrinology
The compound has applications in the study of hypothalamic neurons. It can be used to investigate the release of neurotransmitters like GABA and their interactions with other neuronal populations, which is significant for understanding hormonal regulation and behavior .
Biotechnology
In biotechnological applications, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde can be used to increase the production of vitamins like riboflavin in microorganisms. This involves manipulating specific metabolic pathways to enhance yield, which is beneficial for industrial-scale production .
Cancer Research
This aldehyde is useful in cancer research, particularly in studying the inhibition of growth factor receptors. It can be part of assays to test the efficacy of inhibitors on tyrosine kinase activity, which is a promising approach in cancer therapy .
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYPIZWLKNLVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404262 | |
| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde | |
CAS RN |
58662-50-3 | |
| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)



